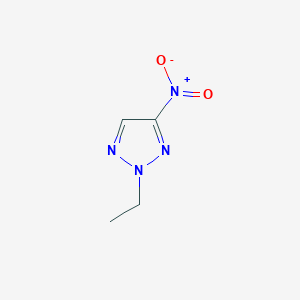

2-ethyl-4-nitro-2H-1,2,3-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H6N4O2 |

|---|---|

Molecular Weight |

142.12 g/mol |

IUPAC Name |

2-ethyl-4-nitrotriazole |

InChI |

InChI=1S/C4H6N4O2/c1-2-7-5-3-4(6-7)8(9)10/h3H,2H2,1H3 |

InChI Key |

PUHOBPBAHALGAH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1N=CC(=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-Ethyl-4-Nitro-2H-1,2,3-Triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-ethyl-4-nitro-2H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the target molecule.

Introduction

Nitrogen-containing heterocycles, particularly triazoles, are significant scaffolds in the development of pharmaceuticals and energetic materials. The introduction of a nitro group and an ethyl substituent onto the 1,2,3-triazole ring can modulate the molecule's electronic properties, stability, and biological activity. This guide focuses on the synthesis of the this compound isomer, which is typically the major product in the alkylation of 4-nitro-1,2,3-triazole.

Synthesis of this compound

The primary synthetic route to this compound involves the N-alkylation of 4-nitro-2H-1,2,3-triazole. The reaction proceeds via the formation of the triazole anion followed by nucleophilic attack on an ethylating agent.

Reaction Scheme

The synthesis is a two-step process starting from 2H-1,2,3-triazole:

-

Nitration of 2H-1,2,3-triazole: The triazole ring is nitrated to introduce the nitro group at the 4-position.

-

Alkylation of 4-nitro-2H-1,2,3-triazole: The resulting 4-nitro-2H-1,2,3-triazole is then alkylated with an ethylating agent. This reaction yields a mixture of three regioisomers: 1-ethyl-4-nitro-1H-1,2,3-triazole, this compound, and 1-ethyl-5-nitro-1H-1,2,3-triazole.

Studies have shown that the alkylation of the sodium salt of 4-nitro-1,2,3-triazole with ethyl bromide results in a mixture of the N1, N2, and N3 isomers in a molar ratio of approximately 4:8:1, respectively, making the desired 2-ethyl isomer the predominant product.[1]

Diagram of the Synthesis Workflow:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

2.2.1. Synthesis of 4-Nitro-2H-1,2,3-triazole (Precursor)

-

Materials: 2H-1,2,3-triazole, concentrated nitric acid (70%), concentrated sulfuric acid (98%).

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add concentrated sulfuric acid to concentrated nitric acid.

-

To this nitrating mixture, add 2H-1,2,3-triazole portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-nitro-2H-1,2,3-triazole.

-

2.2.2. Synthesis of this compound

-

Materials: 4-Nitro-2H-1,2,3-triazole, sodium hydroxide or potassium hydroxide, ethyl bromide, ethanol.

-

Procedure:

-

Dissolve 4-nitro-2H-1,2,3-triazole in ethanol in a round-bottom flask.

-

Add an equimolar amount of sodium hydroxide or potassium hydroxide to the solution and stir until the salt is formed.

-

To this suspension, add ethyl bromide (1.1 equivalents) and reflux the mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a crude mixture of the N-ethylated isomers.

-

The desired this compound can be purified from the isomeric mixture by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). The major isomer, this compound, will be the most abundant fraction.

-

Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and analytical techniques.

Diagram of the Characterization Workflow:

Caption: Analytical techniques for characterizing the final product.

Physical Properties

| Property | Value |

| Molecular Formula | C₄H₆N₄O₂ |

| Molecular Weight | 142.12 g/mol |

| Appearance | Expected to be a colorless to pale yellow solid or oil |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of analogous N-alkyl-4-nitro-1,2,3-triazoles.[1]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.3 | s | 1H | CH of triazole ring |

| ~4.6-4.8 | q | 2H | N-CH₂ -CH₃ |

| ~1.5-1.7 | t | 3H | N-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~145-148 | C -NO₂ of triazole ring |

| ~130-133 | C -H of triazole ring |

| ~55-58 | N-CH₂ -CH₃ |

| ~14-16 | N-CH₂-CH₃ |

Table 3: Predicted FTIR Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| ~3140-3160 | C-H stretching (triazole ring) |

| ~2980-3000 | C-H stretching (aliphatic) |

| ~1540-1560 | Asymmetric NO₂ stretching |

| ~1340-1360 | Symmetric NO₂ stretching |

| ~1440-1460 | C-N stretching (ring) |

| ~1300-1320 | N-N stretching (ring) |

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Table 4: Predicted Mass Spectrometry Data

| Technique | Expected [M+H]⁺ |

| Electrospray Ionization (ESI-MS) | 143.0569 |

Conclusion

This technical guide outlines a reliable method for the synthesis of this compound via the alkylation of 4-nitro-2H-1,2,3-triazole. The provided experimental protocols and predicted characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the preparation and identification of this and related compounds. The predominance of the desired N2-isomer in the alkylation reaction makes this a feasible synthetic route for obtaining this compound for further investigation and application.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-ethyl-4-nitro-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-ethyl-4-nitro-2H-1,2,3-triazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its parent compound, 4-nitro-2H-1,2,3-triazole, and established methodologies to present a thorough predictive and procedural analysis.

Core Physicochemical Properties

The ethylated derivative, this compound, is expected to have physicochemical properties influenced by the addition of the ethyl group to the 4-nitro-2H-1,2,3-triazole core. The following table summarizes key physicochemical data, primarily for the parent compound, to serve as a baseline for understanding the target molecule.

| Property | Value (4-nitro-2H-1,2,3-triazole) | Predicted Value/Information (this compound) |

| Molecular Formula | C₂H₂N₄O₂ | C₄H₆N₄O₂ |

| Molecular Weight | 114.06 g/mol [1][2][3] | 142.11 g/mol |

| Melting Point | 160-161 °C[4] | Expected to be lower than the parent compound due to the ethyl group disrupting crystal packing. |

| Boiling Point | 356.1 °C at 760 mmHg[5] | Expected to be higher than the parent compound due to increased molecular weight and van der Waals forces. |

| Solubility | Data not available | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and acetone. |

| pKa | Data not available | The triazole ring is weakly basic. The presence of the nitro group further reduces basicity. |

| LogP (calculated) | -0.2[1][6] | Expected to be higher (more lipophilic) than the parent compound due to the addition of the ethyl group. |

| Topological Polar Surface Area (TPSA) | 87.4 Ų[1][6] | 87.4 Ų (The ethyl group is non-polar and does not contribute to the TPSA). |

Synthesis and Characterization

The primary route for the synthesis of this compound is through the alkylation of 4-nitro-1,2,3-triazole.

Experimental Workflow: Synthesis and Characterization

References

An In-depth Technical Guide to 2-Ethyl-4-Nitro-2H-1,2,3-Triazole and its Core Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,3-triazole ring is a key structural motif in medicinal chemistry, known for its stability and its role as a pharmacophore in a wide array of biologically active compounds.[1] Nitro-substituted triazoles, in particular, are of significant interest due to their potential applications in energetic materials and as intermediates in the synthesis of more complex molecules.[2] This guide focuses on the chemical and physical properties of the 4-nitro-2H-1,2,3-triazole scaffold and discusses the synthesis and potential characteristics of its N-ethyl derivative, 2-ethyl-4-nitro-2H-1,2,3-triazole.

Physicochemical Properties and Structure

While specific data for this compound is unavailable, the properties of the parent compound, 4-nitro-2H-1,2,3-triazole, provide a foundational understanding.

Table 1: Physicochemical Properties of 4-Nitro-2H-1,2,3-Triazole

| Property | Value | Source |

| CAS Number | 84406-63-3 | [2][3][4][5][6] |

| Molecular Formula | C₂H₂N₄O₂ | [3][4] |

| Molecular Weight | 114.06 g/mol | [2][3] |

| IUPAC Name | 4-nitro-2H-1,2,3-triazole | [7] |

| SMILES | C1=NNN=C1--INVALID-LINK--[O-] | [3][7] |

| InChI Key | YXFWFUSVDJIVIV-UHFFFAOYSA-N | [2][4] |

| Appearance | Solid | [4] |

| Purity | ≥98% (Commercially available) | [3] |

| Topological Polar Surface Area | 87.4 Ų | [7] |

| XLogP3 | -0.2 | [7] |

Structural Elucidation:

The structure of 4-nitro-2H-1,2,3-triazole consists of a five-membered triazole ring with a nitro group attached at the 4th position. The "2H" designation indicates that a hydrogen atom is attached to the nitrogen at the 2nd position of the triazole ring. The introduction of an ethyl group at this position would yield this compound. The structure of the parent compound is depicted below.

Figure 1. Chemical structure of 4-nitro-2H-1,2,3-triazole.

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly described in the literature. However, two primary synthetic strategies can be proposed based on the chemistry of 1,2,3-triazoles:

-

Direct nitration of 2-ethyl-2H-1,2,3-triazole.

-

N-alkylation of 4-nitro-2H-1,2,3-triazole.

Synthesis of the Precursor: 4-Nitro-2H-1,2,3-triazole

The most common method for synthesizing 4-nitro-2H-1,2,3-triazole is through the direct nitration of 2H-1,2,3-triazole.[2][8]

Experimental Protocol: Direct Nitration of 2H-1,2,3-triazole

-

Reagents: 2H-1,2,3-triazole, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared, typically in a 1:1 ratio, and cooled in an ice bath.

-

2H-1,2,3-triazole is added portion-wise to the cooled nitrating mixture with constant stirring, ensuring the temperature is maintained below 10°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to allow the reaction to go to completion.

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or water.

-

Reaction Mechanism: This reaction proceeds via an electrophilic aromatic substitution mechanism. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The triazole ring, acting as the nucleophile, attacks the nitronium ion, preferentially at the C4 position, to form a resonance-stabilized intermediate.[2] Subsequent deprotonation restores the aromaticity of the triazole ring, yielding 4-nitro-2H-1,2,3-triazole.[2]

Proposed Synthesis of this compound

Method A: Direct Nitration of 2-Ethyl-2H-1,2,3-triazole

This approach involves the nitration of a pre-synthesized 2-ethyl-2H-1,2,3-triazole. However, the directing effects of the N-alkyl group must be considered. In the case of 2-methyl-2H-1,2,3-triazole, nitration has been shown to direct the incoming nitro group to the C5 position.[2] It is therefore likely that direct nitration of 2-ethyl-2H-1,2,3-triazole would predominantly yield 2-ethyl-5-nitro-2H-1,2,3-triazole rather than the desired 4-nitro isomer.

Method B: N-Alkylation of 4-Nitro-2H-1,2,3-triazole

A more plausible route to this compound is the N-alkylation of 4-nitro-2H-1,2,3-triazole with an ethylating agent. This reaction is known to be complex, often resulting in a mixture of N1, N2, and N3-substituted isomers.[8] The ratio of these products is highly dependent on the reaction conditions, including the choice of base, solvent, and ethylating agent (e.g., ethyl iodide, diethyl sulfate).[8]

Proposed Experimental Protocol: N-Alkylation of 4-Nitro-2H-1,2,3-triazole

-

Reagents: 4-nitro-2H-1,2,3-triazole, a suitable base (e.g., potassium carbonate, sodium hydride), an ethylating agent (e.g., ethyl iodide), and a polar aprotic solvent (e.g., DMF, acetonitrile).

-

Procedure:

-

4-nitro-2H-1,2,3-triazole is dissolved in the chosen solvent.

-

The base is added to deprotonate the triazole ring, forming the corresponding anion.

-

The ethylating agent is then added to the reaction mixture, which is stirred at an appropriate temperature.

-

The reaction progress is monitored by a suitable technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction is quenched, and the product mixture is extracted.

-

The different isomers (N1-ethyl, N2-ethyl, and N3-ethyl) would then need to be separated using chromatographic techniques (e.g., column chromatography) to isolate the desired this compound.

-

Visualization of Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes.

Caption: Synthesis of 4-Nitro-2H-1,2,3-triazole via direct nitration.

Caption: Proposed synthesis of this compound.

Potential Biological Activity

While no specific biological data exists for this compound, the broader class of 1,2,3- and 1,2,4-triazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities, including:

-

Antifungal: Many clinically used antifungal drugs, such as fluconazole and itraconazole, feature a triazole core.[9]

-

Anticancer: Certain triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][10] For instance, a 1,2,3-triazole derivative containing a nitrophenoxy group has shown a dose-dependent cytotoxic effect on breast cancer cells.[1]

-

Antimicrobial: Triazole compounds have been effective against both Gram-positive and Gram-negative bacteria.[10]

-

Anti-inflammatory: Some triazole derivatives have exhibited significant anti-inflammatory properties.[10]

Given these precedents, it is plausible that this compound could possess biological activity. However, extensive screening and in-vitro/in-vivo studies would be required to ascertain its specific pharmacological profile. At present, there are no described signaling pathways associated with this specific molecule.

Conclusion

This compound represents an unexplored derivative of the well-characterized 4-nitro-2H-1,2,3-triazole. While direct experimental data is lacking, this guide provides a solid foundation for its synthesis and potential properties based on the established chemistry of its parent compound. The N-alkylation of 4-nitro-2H-1,2,3-triazole appears to be the most promising synthetic route, although it would necessitate careful optimization and purification to isolate the desired isomer. Further research into this and other substituted nitrotriazoles could unveil novel compounds with interesting biological or material properties.

References

- 1. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]

- 2. 4-Nitro-2H-1,2,3-triazole | 84406-63-3 | Benchchem [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 84406-63-3|4-Nitro-2H-1,2,3-triazole|BLD Pharm [bldpharm.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 4-nitro-2H-1,2,3-triazole | C2H2N4O2 | CID 278150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Nitro-2H-1,2,3-triazole | 14544-45-7 | Benchchem [benchchem.com]

- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physicochemical Properties of 2-ethyl-4-nitro-2H-1,2,3-triazole

This document provides a detailed overview of the molecular formula and weight of 2-ethyl-4-nitro-2H-1,2,3-triazole, a heterocyclic compound of interest to researchers and professionals in drug development and materials science.

Molecular Structure and Properties

This compound is a derivative of the aromatic heterocycle 1,2,3-triazole. The core structure consists of a five-membered ring containing two carbon and three nitrogen atoms. In this specific isomer, an ethyl group is attached to the nitrogen at the 2-position, and a nitro group is substituted at the 4-position of the triazole ring. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the triazole ring, making it a key component in the study of energetic materials and as a building block in medicinal chemistry.

The alkylation of 4-nitro-1,2,3-triazole with an ethylating agent, such as ethyl bromide, can lead to a mixture of isomers, including 1-ethyl-4-nitro-1,2,3-triazole and 2-ethyl-4-nitro-1,2,3-triazole, with the latter often being a significant product.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are calculated based on its molecular formula.

| Property | Value |

| Molecular Formula | C₄H₆N₄O₂ |

| Molecular Weight | 142.12 g/mol |

Note: The molecular weight is calculated using the atomic weights of the constituent elements: Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Nitrogen (14.01 g/mol ), and Oxygen (16.00 g/mol ).

Logical Relationship Diagram

The following diagram illustrates the logical relationship for determining the molecular formula of the target compound, starting from the parent heterocycle.

Caption: Derivation of the molecular formula.

Spectroscopic and Synthetic Profile of 2-ethyl-4-nitro-2H-1,2,3-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed experimental protocol for the synthesis of 2-ethyl-4-nitro-2H-1,2,3-triazole. Due to the limited availability of direct experimental data for this specific compound in the reviewed literature, the spectroscopic information presented herein is based on established principles of spectroscopy and data from closely related analogs, primarily 4-nitro-2H-1,2,3-triazole and other N-alkylated triazole derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 4-nitro-2H-1,2,3-triazole. This precursor is typically synthesized by the nitration of 1,2,3-triazole. The subsequent ethylation is expected to yield a mixture of N1 and N2 isomers, from which the desired N2 isomer can be separated.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-nitro-2H-1,2,3-triazole

-

Ethyl iodide (or other suitable ethylating agent)

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 4-nitro-2H-1,2,3-triazole in anhydrous DMF is prepared. To this solution, one equivalent of a strong base, such as sodium hydride, is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium salt of the triazole.

-

Alkylation: To the resulting suspension, 1.1 equivalents of ethyl iodide are added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, which is expected to be a mixture of 1-ethyl-4-nitro-1H-1,2,3-triazole and this compound, is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired this compound isomer.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | C5-H |

| ~4.6 | q | 2H | -CH₂-CH₃ |

| ~1.6 | t | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C4 |

| ~135 | C5 |

| ~50 | -CH₂-CH₃ |

| ~14 | -CH₂-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150-3100 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1550-1500 | Strong | Asymmetric NO₂ stretch |

| ~1350-1300 | Strong | Symmetric NO₂ stretch |

| ~1450-1400 | Medium | N=N stretch (triazole ring) |

| ~1200-1100 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 142 | [M]⁺ (Molecular Ion) |

| 114 | [M - C₂H₄]⁺ |

| 96 | [M - NO₂]⁺ |

| 68 | [M - NO₂ - C₂H₄]⁺ |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthetic pathway and the logical relationship of the spectroscopic characterization.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Ethyl-4-Nitro-2H-1,2,3-Triazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for 2-ethyl-4-nitro-2H-1,2,3-triazole. The following guide is a synthesis of information from analogous compounds and theoretical studies to provide a comprehensive overview of its expected thermal properties and decomposition behavior.

Introduction

This compound is a heterocyclic compound of interest in various fields, including energetic materials and pharmaceuticals. Its structure, featuring a triazole ring substituted with both an ethyl and a nitro group, suggests a complex thermal behavior profile. The nitro group, a well-known explosophore, significantly influences the compound's energy content and thermal stability. The position of the ethyl group on the triazole ring further modulates these properties. This guide provides a detailed examination of the anticipated thermal stability and decomposition pathways of this compound, based on data from closely related analogs and theoretical modeling.

Predicted Thermal Properties and Data from Analogous Compounds

Table 1: Thermal Properties of Selected Nitro-Substituted Triazoles

| Compound | Decomposition Temperature (°C) | Method | Reference |

| 4-Nitro-2H-1,2,3-triazole | Not specified, but noted to have higher thermal stability than the 1H-isomer. | Theoretical Studies | [General knowledge from literature] |

| 1-Ethyl-4-nitro-1,2,3-triazole | Studied between 5 and 370 K | Adiabatic Calorimetry, Knudsen Effusion | [1][2] |

| 2-Methyl-4-nitro-1,2,3-triazole | Studied between 5 and 370 K | Adiabatic Calorimetry | [3] |

| 3-Nitro-1,2,4-triazol-5-one (NTO) | Decomposition starts around 245-265 | TG-FTIR-MS, ReaxFF MD | [4] |

| 5,5'-Dinitro-2H,2H'-3,3'-bi-1,2,4-triazole (DNBT) | Temperature jumps observed at 325 K and 350 K | Reactive Molecular Dynamics | [5] |

Table 2: Comparative Enthalpy of Formation for Related Triazoles

| Compound | State | Standard Enthalpy of Formation (kJ/mol) | Reference |

| 1-Ethyl-4-nitro-1,2,3-triazole | Crystalline | Data determined via static bomb combustion calorimeter | [1] |

| 1,2,4-Triazole | Not specified | Not specified | [General knowledge from literature] |

| 1,2,3-Triazole | Not specified | Not specified | [General knowledge from literature] |

Note: Specific values for enthalpy of formation for 1-ethyl-4-nitro-1,2,3-triazole were not explicitly stated in the provided search snippets, but the methodology for their determination was mentioned.

Experimental Protocols for Thermal Analysis

The following are detailed, generalized methodologies for conducting Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on energetic materials like this compound. These protocols are based on standard practices for thermal analysis of such compounds.[6][7][8][9]

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity standards (e.g., indium) across the expected temperature range of analysis.

-

Sample Preparation: Accurately weigh 0.5-2.0 mg of the sample into a hermetically sealed aluminum or gold-plated copper pan. The use of a sealed pan is crucial to contain any evolved gases during decomposition. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min to ensure an inert environment.

-

Heating Rate: A typical heating rate for energetic materials is 5-20 °C/min. Multiple heating rates can be used to study the kinetics of decomposition.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., 25 °C).

-

Ramp up to a final temperature well beyond the decomposition point (e.g., 400 °C) at the selected heating rate.

-

-

-

Data Analysis: Analyze the resulting DSC curve to determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Place a small, accurately weighed sample (1-5 mg) into a ceramic or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

-

Heating Rate: A standard heating rate of 10 °C/min is commonly used.

-

Temperature Program:

-

Equilibrate at ambient temperature.

-

Heat the sample at a constant rate to a final temperature where complete decomposition is expected (e.g., 500 °C).

-

-

-

Data Analysis: The TGA thermogram will show the percentage of mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition, and the residual mass at the end of the experiment provides information about non-volatile decomposition products. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Proposed Thermal Decomposition Pathways

The thermal decomposition of nitro-substituted triazoles is a complex process involving multiple competing reaction pathways. Theoretical studies on C-nitro and N-nitro-1,2,4-triazoles suggest that the initial decomposition steps can involve either the cleavage of the C-NO2 bond or the opening of the triazole ring.[10] For nitroaromatic compounds in general, decomposition can be initiated by the homolysis of the C-NO2 bond, leading to the formation of radical species.[11][12][13][14][15]

Based on these principles, a plausible decomposition pathway for this compound is proposed below.

Initial Decomposition Steps:

-

C-NO2 Bond Homolysis: The weakest bond in the molecule is likely the C-NO2 bond. Its cleavage would result in a triazolyl radical and a nitrogen dioxide radical (•NO2). This is a common initial step for many nitroaromatic energetic materials.

-

Triazole Ring Opening: Concurrently, the triazole ring itself can undergo cleavage. Theoretical studies on 1,2,3-triazole suggest a ring-opening mechanism as a primary decomposition path.[16] The presence of the nitro and ethyl groups will influence the energetics of this pathway.

-

Hydrogen Abstraction: The ethyl group provides a source of abstractable hydrogen atoms, which can lead to secondary reactions.

Subsequent Reactions:

The initial radical species will undergo a cascade of secondary reactions, leading to the formation of stable gaseous products such as N2, CO, CO2, and H2O, as well as various smaller organic fragments. The presence of the ethyl group may also lead to the formation of ethylene and other small hydrocarbons.

Visualizations

Caption: General experimental workflow for the thermal analysis of this compound.

Caption: Proposed thermal decomposition pathways for this compound.

Conclusion

While direct experimental data for this compound remains elusive, a comprehensive understanding of its likely thermal stability and decomposition can be formulated by examining its structural analogs and applying fundamental principles of thermal decomposition of energetic materials. It is anticipated that the decomposition is a complex, multi-step process initiated by either C-NO2 bond cleavage or triazole ring opening, leading to a variety of gaseous products. The provided experimental protocols offer a robust framework for future empirical studies on this and similar compounds. For professionals in drug development, understanding the thermal stability is paramount for safety, formulation, and storage considerations. For researchers in materials science, this information is critical for the development of new energetic materials with tailored properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermodynamic properties of 1-ethyl-4-nitro-1,2,3-triazole [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anatomies for the thermal decomposition behavior and product rule of 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]

- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cswab.org [cswab.org]

- 14. Bacterial pathways for degradation of nitroaromatics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Profile of 2-ethyl-4-nitro-2H-1,2,3-triazole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the compilation of this guide, specific quantitative solubility data for 2-ethyl-4-nitro-2H-1,2,3-triazole in common solvents is not publicly available in the cited literature. This document therefore serves as a comprehensive technical guide outlining the best-practice experimental protocols for determining the solubility of this compound. The provided tables are templates for data presentation, and the visualizations map the recommended experimental workflow.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The triazole ring is a key structural motif in numerous pharmaceuticals, valued for its metabolic stability and ability to engage in hydrogen bonding. The presence of a nitro group suggests high polarity and potential applications as an energetic material or a synthetic intermediate, while the ethyl group modifies its lipophilicity. Understanding the solubility of this compound is a critical first step in its development for any application, influencing formulation, bioavailability, reaction conditions, and purification strategies.

This guide provides a detailed framework for researchers to systematically determine the equilibrium and kinetic solubility of this compound in a range of common laboratory and pharmaceutical solvents.

Predicted Solubility Characteristics

Based on the structure of this compound, a qualitative prediction of its solubility can be made using the "like dissolves like" principle.

-

Polarity: The molecule contains a highly polar nitro group and a triazole ring, which has a significant dipole moment. This suggests that it will be more soluble in polar solvents. The 2H-tautomer of the parent 4-nitro-1,2,3-triazole is known to be the most stable form in polar solvents.[1]

-

Hydrogen Bonding: The triazole nitrogen atoms can act as hydrogen bond acceptors.

-

Lipophilicity: The ethyl group introduces a degree of nonpolar character, which may enhance solubility in less polar organic solvents compared to its unsubstituted counterpart, 4-nitro-2H-1,2,3-triazole.

Therefore, solubility is expected to be favorable in polar aprotic solvents (e.g., DMSO, DMF, THF) and potentially in polar protic solvents like alcohols (e.g., ethanol, methanol). Solubility in nonpolar solvents such as hexane is expected to be low. While many parent triazoles are very soluble in water, the ethyl and nitro substituents may alter this characteristic significantly.[2]

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible data, a systematic approach is essential. The following protocols outline methods for both qualitative screening and precise quantitative measurement.

Materials and Equipment

-

Compound: High-purity, crystalline this compound.

-

Solvents: HPLC-grade or equivalent purity common solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Hexane).

-

Equipment: Analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, pH meter, temperature-controlled incubator, filtration devices (e.g., 0.22 µm syringe filters), and a validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).

Protocol 1: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is useful for early-stage discovery to quickly assess structure-solubility relationships. It measures the concentration at which a compound precipitates from a solution when added from a high-concentration DMSO stock.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: Dispense the chosen aqueous buffer or solvent into the wells of a 96-well microplate.

-

Serial Dilution: Add small volumes of the DMSO stock solution to the solvent in a stepwise manner to create a range of concentrations.

-

Precipitation Detection: After each addition and a short incubation period, measure the turbidity of the solution using a plate reader that can detect light scattering (nephelometry) or absorbance.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity significantly increases, indicating the onset of precipitation.[3]

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume (e.g., 2-5 mL) of the selected solvent in a sealed vial. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.

-

Equilibration: Agitate the vials using an orbital shaker at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period. A preliminary test should be run to determine the time required to reach equilibrium (e.g., sampling at 24, 48, and 72 hours).[4] Equilibrium is reached when the concentration of the solute in solution does not change significantly between successive time points.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure all solid particles are removed, the sample must be filtered (e.g., using a 0.22 µm PTFE syringe filter) or centrifuged at high speed.

-

Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Determine the concentration of the compound in the filtrate using a calibration curve. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Data Presentation

Quantitative solubility data should be recorded in a clear and organized manner to allow for easy comparison across different conditions.

Table 1: Equilibrium Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

|---|---|---|---|---|

| Water | 25 | Shake-Flask | ||

| Water | 37 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Ethanol | 37 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Methanol | 37 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Ethyl Acetate | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Tetrahydrofuran | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide | 25 | Shake-Flask |

| Hexane | 25 | | | Shake-Flask |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the recommended equilibrium solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Ethyl-4-nitro-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of 2-ethyl-4-nitro-2H-1,2,3-triazole. While specific historical records detailing the initial discovery of this particular N-alkylated nitro-1,2,3-triazole are not prominent in the literature, its existence and synthesis are a direct extension of the broader research into the functionalization of 4-nitro-2H-1,2,3-triazole. This document details the synthesis of the parent compound and the subsequent N-alkylation to yield the 2-ethyl isomer, addressing the critical aspect of regioselectivity. It is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Introduction

The 1,2,3-triazole moiety is a significant pharmacophore in drug discovery and a key component in the development of energetic materials.[1][2] The introduction of a nitro group onto the triazole ring, as seen in 4-nitro-2H-1,2,3-triazole, enhances its electron-deficient character, making it a versatile intermediate for further functionalization.[3] N-alkylation of 4-nitro-2H-1,2,3-triazole is a critical step in modulating its physicochemical properties, including solubility, stability, and biological activity. The specific placement of the alkyl group on one of the three nitrogen atoms of the triazole ring results in different isomers with distinct properties. This guide focuses on the 2-ethyl derivative, this compound.

Synthesis of the Core Scaffold: 4-nitro-2H-1,2,3-triazole

The journey to obtaining this compound begins with the synthesis of its precursor, 4-nitro-2H-1,2,3-triazole.

Experimental Protocol: Direct Nitration of 2H-1,2,3-triazole

The most common method for the synthesis of 4-nitro-2H-1,2,3-triazole is the direct nitration of 2H-1,2,3-triazole.[3][4] This electrophilic aromatic substitution reaction utilizes a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid.

Materials:

-

2H-1,2,3-triazole

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

-

Crushed ice

-

Standard laboratory glassware

Procedure:

-

A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.

-

2H-1,2,3-triazole is slowly added to the cooled nitrating mixture while maintaining a low temperature to control the exothermic reaction.

-

The reaction mixture is stirred at a controlled low temperature for a specified period to ensure complete nitration.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude 4-nitro-2H-1,2,3-triazole.

-

The precipitate is collected by filtration, washed with cold water to remove residual acid, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

N-Ethylation of 4-nitro-2H-1,2,3-triazole

The introduction of an ethyl group onto the nitrogen atoms of the 4-nitro-1,2,3-triazole ring is typically achieved through the alkylation of its corresponding sodium salt. This reaction, however, presents a challenge in regioselectivity, as it yields a mixture of three possible isomers: 1-ethyl-4-nitro-1H-1,2,3-triazole, this compound, and 1-ethyl-5-nitro-1H-1,2,3-triazole (often referred to as the N3-isomer).

Experimental Protocol: Ethylation of Sodium 4-nitro-1,2,3-triazolate

The alkylation of sodium 4-nitro-1,2,3-triazolate with ethyl bromide has been investigated and shown to produce a mixture of the three N-ethyl isomers.[5]

Materials:

-

4-nitro-2H-1,2,3-triazole

-

Sodium hydroxide (NaOH) or sodium ethoxide (NaOEt)

-

Ethyl bromide (EtBr)

-

Anhydrous ethanol or other suitable solvent

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Sodium 4-nitro-1,2,3-triazolate is prepared in situ by reacting 4-nitro-2H-1,2,3-triazole with a stoichiometric amount of a base like sodium hydroxide or sodium ethoxide in a suitable solvent.

-

Ethyl bromide is then added to the solution of the sodium salt.

-

The reaction mixture is heated under reflux for a specific duration to facilitate the alkylation.

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting residue, containing a mixture of the three N-ethyl isomers, can be further processed for separation and purification, often employing chromatographic techniques.

A study on the alkylation of sodium 4-nitro-1,2,3-triazolate with ethyl bromide found that the reaction proceeds on all three nitrogen atoms of the triazole ring, yielding a mixture of N1-, N2-, and N3-ethyl-4-nitro-1,2,3-triazoles.[5] The molar ratio of the N1, N2, and N3 alkylation products was determined to be 4:8:1, respectively, highlighting that the desired 2-ethyl isomer is a major product of this reaction.[5]

Physicochemical Data

| Property | Value |

| Parent Compound | 4-nitro-2H-1,2,3-triazole |

| Molecular Formula | C₂H₂N₄O₂ |

| Molecular Weight | 114.06 g/mol |

| Appearance | Solid |

| Purity | Typically >98% |

Biological and Other Potential Applications

While specific biological activity data for this compound is limited, the broader class of N-substituted nitro-1,2,3-triazoles has garnered interest in several fields:

-

Medicinal Chemistry: Triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][6] The introduction of a nitro group can further modulate these activities.

-

Energetic Materials: Nitrogen-rich compounds like nitro-1,2,3-triazoles are investigated for their potential as high-energy materials due to their high heats of formation.[5][7] The N-alkylation can influence properties such as density, thermal stability, and detonation performance.[7]

Conclusion

The synthesis of this compound is a multi-step process that begins with the nitration of 2H-1,2,3-triazole followed by N-alkylation. The key challenge in its synthesis is the control of regioselectivity during the ethylation step, which typically yields a mixture of N1, N2, and N3 isomers, with the desired N2 isomer being a major product. While detailed characterization and application data for this specific compound are not extensively reported, its structural relationship to other biologically active and energetic nitro-triazoles suggests its potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding of the synthesis and a starting point for future research into the properties and applications of this compound.

References

- 1. cris.technion.ac.il [cris.technion.ac.il]

- 2. researchgate.net [researchgate.net]

- 3. 4-Nitro-2H-1,2,3-triazole | 84406-63-3 | Benchchem [benchchem.com]

- 4. 4-Nitro-2H-1,2,3-triazole | 14544-45-7 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into 2-Ethyl-4-nitro-2H-1,2,3-triazole: A Theoretical and Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-ethyl-4-nitro-2H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes key data from computational models, outlines relevant experimental protocols, and visualizes fundamental chemical processes.

Introduction

The 1,2,3-triazole ring is a fundamental scaffold in the development of a wide range of biologically active compounds. The introduction of a nitro group and an ethyl substituent can significantly modulate the electronic and steric properties of the triazole core, influencing its reactivity, stability, and potential as a therapeutic agent or energetic material. This whitepaper focuses on the 2-ethyl-4-nitro isomer, exploring its molecular structure, electronic properties, and synthetic pathways through the lens of computational chemistry.

Synthesis Pathway

The primary route for the synthesis of this compound involves the N-alkylation of a 4-nitro-1,2,3-triazole salt. The alkylation of the sodium salt of 4-nitro-1,2,3-triazole with ethyl bromide typically yields a mixture of three isomers: 1-ethyl-4-nitro-1,2,3-triazole, 2-ethyl-4-nitro-1,2,3-triazole, and 1-ethyl-5-nitro-1,2,3-triazole. Notably, the 2-ethyl-4-nitro isomer is the major product in this reaction.[1]

Experimental Protocol: General N-Alkylation

The following is a generalized protocol for the N-alkylation of 4-nitro-1,2,3-triazole. Specific reaction conditions such as solvent, temperature, and reaction time may be optimized to improve the yield and selectivity for the 2-ethyl isomer.

-

Preparation of the Triazole Salt: 4-nitro-1,2,3-triazole is dissolved in a suitable solvent (e.g., ethanol, DMF). An equimolar amount of a base, such as sodium ethoxide or sodium hydride, is added to the solution to form the sodium salt of the triazole.

-

Alkylation Reaction: An equimolar amount of ethyl bromide is added to the solution of the triazole salt. The reaction mixture is stirred at a controlled temperature (e.g., room temperature or gentle heating) for a specified period.

-

Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The resulting mixture of isomers is purified using column chromatography on silica gel with an appropriate eluent system to isolate the this compound.

Computational Methodology

Theoretical studies of this compound are typically performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size.

Computational Details

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP is a commonly used hybrid functional.

-

Basis Set: 6-311++G(d,p) or a similar Pople-style basis set is often employed to provide a good description of the electronic structure.

-

Solvation Model: A continuum solvation model like the Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent.

Molecular Structure and Properties

Computational calculations provide valuable insights into the geometric and electronic structure of this compound.

Optimized Geometric Parameters

The following table presents representative calculated geometric parameters for the this compound molecule. Note: These are typical values for similar structures and should be confirmed by specific calculations for the exact molecule.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | N1-N2 | 1.34 |

| N2-N3 | 1.33 | |

| N3-C4 | 1.35 | |

| C4-C5 | 1.40 | |

| C5-N1 | 1.36 | |

| C4-N(nitro) | 1.45 | |

| N(nitro)-O | 1.22 | |

| N2-C(ethyl) | 1.47 | |

| C(ethyl)-C(ethyl) | 1.53 | |

| **Bond Angles (°) ** | N1-N2-N3 | 108.0 |

| N2-N3-C4 | 110.0 | |

| N3-C4-C5 | 105.0 | |

| C4-C5-N1 | 107.0 | |

| C5-N1-N2 | 110.0 | |

| C4-N2-C(ethyl) | 125.0 |

Vibrational Frequencies

Calculated vibrational frequencies can be used to interpret experimental infrared (IR) and Raman spectra. The table below lists some of the characteristic vibrational modes. Note: These are representative frequencies and a full frequency calculation would yield a complete spectrum.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| NO₂ Asymmetric Stretch | ~1560 |

| NO₂ Symmetric Stretch | ~1350 |

| Triazole Ring Stretch | ~1400 - 1500 |

| C-N Stretch | ~1200 - 1300 |

| C-H Stretch (ethyl) | ~2900 - 3000 |

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's excitability and chemical stability.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -7.5 to -8.5 |

| LUMO Energy | -3.0 to -4.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The presence of the electron-withdrawing nitro group is expected to lower both the HOMO and LUMO energy levels.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify the donor-acceptor interactions between filled and vacant orbitals, which are crucial for understanding intramolecular charge transfer and stability.

The most significant donor-acceptor interactions in this compound are expected to involve the lone pairs of the nitrogen and oxygen atoms and the π-orbitals of the triazole ring and the nitro group. Note: The following table presents hypothetical but representative NBO interactions and their second-order perturbation energies (E(2)), which indicate the strength of the interaction.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N1 | π(N2-N3) | ~15-25 |

| LP(1) N3 | π(N1-C5) | ~10-20 |

| LP(1) O(nitro) | σ(C4-N(nitro)) | ~5-15 |

| π(C4-C5) | π(N(nitro)-O) | ~2-8 |

Conclusion

The theoretical and computational study of this compound provides valuable insights into its structure, stability, and reactivity. DFT calculations, coupled with NBO and FMO analyses, offer a powerful toolkit for predicting the properties of this and related molecules. This information is critical for the rational design of new compounds with tailored properties for applications in drug development and materials science. Further experimental validation of these computational predictions is essential to fully elucidate the chemical behavior of this promising heterocyclic compound.

References

An In-depth Technical Guide to the Isomers of Ethyl-Nitro-1,2,3-Triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isomers of ethyl-nitro-1,2,3-triazole, focusing on their synthesis, physicochemical properties, and characterization. This information is critical for researchers in medicinal chemistry, materials science, and energetic materials development.

Introduction

Ethyl-nitro-1,2,3-triazoles are heterocyclic compounds of significant interest due to their diverse applications, ranging from pharmaceuticals to energetic materials. The introduction of an ethyl group and a nitro group onto the 1,2,3-triazole ring system results in several possible isomers, each with unique properties. The primary isomers encountered through the common synthetic route of alkylating 4(5)-nitro-1,2,3-triazole are:

-

1-ethyl-4-nitro-1,2,3-triazole

-

2-ethyl-4-nitro-1,2,3-triazole

-

1-ethyl-5-nitro-1,2,3-triazole

Understanding the distinct characteristics of these isomers is crucial for their effective application and for the development of selective synthetic and purification methods.

Synthesis of Ethyl-Nitro-1,2,3-Triazole Isomers

The most common method for the synthesis of ethyl-nitro-1,2,3-triazole isomers is the direct alkylation of 4(5)-nitro-1,2,3-triazole with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base. This reaction typically yields a mixture of the N1, N2, and N3-alkylated products.

The alkylation of the sodium salt of 4-nitro-1,2,3-triazole with ethyl bromide has been reported to produce a mixture of 1-ethyl-4-nitro-1,2,3-triazole, 2-ethyl-4-nitro-1,2,3-triazole, and 1-ethyl-5-nitro-1,2,3-triazole.[1] The molar ratio of these isomers is approximately 4:8:1, respectively.[1]

Physicochemical Properties

A comprehensive compilation of the physicochemical properties of the ethyl-nitro-1,2,3-triazole isomers is essential for their identification, separation, and application. The following table summarizes the available data. Note: Data for all isomers is not consistently available in the literature.

| Property | 1-ethyl-4-nitro-1,2,3-triazole | 2-ethyl-4-nitro-1,2,3-triazole | 1-ethyl-5-nitro-1,2,3-triazole |

| Molecular Formula | C₄H₆N₄O₂ | C₄H₆N₄O₂ | C₄H₆N₄O₂ |

| Molecular Weight | 142.12 g/mol | 142.12 g/mol | 142.12 g/mol |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Density | Data not available | Data not available | Data not available |

| Standard Enthalpy of Formation (crystalline, 298.15 K) | Determined | Data not available | Data not available |

| Enthalpy of Sublimation | Measured | Data not available | Data not available |

Spectroscopic Data

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for the structural elucidation and differentiation of the ethyl-nitro-1,2,3-triazole isomers.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for identifying the specific substitution pattern on the triazole ring. The chemical shifts of the ethyl group protons and the triazole ring proton, as well as the carbon atoms, are indicative of the isomer structure.

| Isomer | ¹H NMR Data (δ, ppm) | ¹³C NMR Data (δ, ppm) |

| 1-ethyl-4-nitro-1,2,3-triazole | Data not available | Data not available |

| 2-ethyl-4-nitro-1,2,3-triazole | Data not available | Data not available |

| 1-ethyl-5-nitro-1,2,3-triazole | Data not available | Data not available |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The characteristic absorption bands for the nitro group (NO₂), the triazole ring, and the ethyl group can be used to confirm the identity of the synthesized compounds.

| Isomer | Characteristic IR Bands (cm⁻¹) |

| 1-ethyl-4-nitro-1,2,3-triazole | Data not available |

| 2-ethyl-4-nitro-1,2,3-triazole | Data not available |

| 1-ethyl-5-nitro-1,2,3-triazole | Data not available |

Note: A detailed list of characteristic IR absorption bands for each isomer is not available in the reviewed literature.

Experimental Protocols

General Synthesis of Ethyl-Nitro-1,2,3-Triazole Isomer Mixture

The following is a general procedure for the synthesis of the isomeric mixture of ethyl-nitro-1,2,3-triazoles based on the alkylation of 4(5)-nitro-1,2,3-triazole.

Procedure:

-

Dissolve 4(5)-nitro-1,2,3-triazole in a suitable solvent such as ethanol.

-

Add a stoichiometric amount of a base (e.g., sodium ethoxide) to the solution to form the sodium salt of the triazole.

-

To this solution, add a slight excess of ethyl bromide.

-

Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any precipitated salts (e.g., sodium bromide).

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude mixture of ethyl-nitro-1,2,3-triazole isomers.

Separation of Isomers

The separation of the individual isomers is a significant challenge due to their similar physical properties. A method for the selective isolation of the 1-ethyl-5-nitro-1,2,3-triazole isomer has been reported, which involves the formation of a copper(II) complex.

Protocol for the Isolation of 1-ethyl-5-nitro-1,2,3-triazole:

-

The crude isomeric mixture is dissolved in a suitable solvent.

-

A solution of a copper(II) salt (e.g., copper(II) chloride) is added to the mixture.

-

The 1-ethyl-5-nitro-1,2,3-triazole selectively forms a crystalline complex with the copper(II) salt, which precipitates from the solution.

-

The crystalline complex is isolated by filtration.

-

The pure 1-ethyl-5-nitro-1,2,3-triazole can be recovered from the complex by treatment with a suitable reagent that breaks down the complex.

Logical Relationships Between Isomers

The formation of the three primary isomers is a direct consequence of the tautomerism of the starting material, 4(5)-nitro-1,2,3-triazole, and the different nucleophilicity of the nitrogen atoms in the triazole ring.

References

Methodological & Application

Laboratory Synthesis of 2-ethyl-4-nitro-2H-1,2,3-triazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the laboratory synthesis of 2-ethyl-4-nitro-2H-1,2,3-triazole. The synthesis is a two-step process commencing with the nitration of 2H-1,2,3-triazole to yield 4-nitro-2H-1,2,3-triazole, followed by the N-ethylation of the intermediate to produce the final compound. This application note includes detailed experimental protocols, a summary of relevant data, and a workflow diagram for the synthesis process.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄O₂ | N/A |

| Molecular Weight | 142.12 g/mol | N/A |

| Appearance | Expected to be a solid | N/A |

| Purity | ≥98% (typical for research chemicals) | [1] |

Experimental Protocols

The synthesis of this compound is achieved through a two-step synthetic route. The overall workflow is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-Nitro-2H-1,2,3-triazole

The initial step involves the direct nitration of the 2H-1,2,3-triazole precursor. This reaction is a classic example of electrophilic aromatic substitution, where a nitro group is introduced onto the triazole ring.[2][3] The nitrating agent of choice is typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add 2H-1,2,3-triazole to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent over-nitration and decomposition.[3]

-

Reaction Conditions: Stir the mixture vigorously while maintaining the temperature between 0-10 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cautiously pour the reaction mixture over crushed ice. The precipitate, 4-nitro-2H-1,2,3-triazole, is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure 4-nitro-2H-1,2,3-triazole.

Step 2: Synthesis of this compound

The second step is the N-ethylation of the 4-nitro-2H-1,2,3-triazole intermediate. The alkylation of 4(5)-nitro-1,2,3-triazole typically results in a mixture of N1, N2, and N3-substituted isomers.[2] Studies have shown that the alkylation of the sodium salt of 4-nitro-1,2,3-triazole with ethyl bromide yields a mixture of 1-ethyl-4-nitro-1,2,3-triazole, 2-ethyl-4-nitro-1,2,3-triazole, and 1-ethyl-5-nitro-1,2,3-triazole, with the N2-isomer being the predominant product in a molar ratio of approximately 4:8:1 (N1:N2:N3).[4]

Protocol:

-

Formation of the Sodium Salt: In a suitable solvent such as dry N,N-dimethylformamide (DMF), treat 4-nitro-2H-1,2,3-triazole with a strong base, for example, sodium hydride (NaH), to form the sodium salt of the triazole.

-

Ethylation Reaction: To the solution of the sodium salt, add ethyl bromide as the ethylating agent. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Isolation and Purification of the 2-ethyl Isomer: The resulting crude product is a mixture of N1, N2, and N3-ethylated isomers. The separation of these isomers can be challenging. Based on the differing physicochemical properties of the regioisomers, several methods can be employed:

-

Vacuum Distillation: If the N2-isomer is sufficiently volatile, it can be separated from the less volatile isomers by vacuum distillation.[2]

-

Solvent Extraction: For crystalline isomers, the N2-isomer can potentially be extracted using nonpolar solvents, leaving the other isomers behind.[2]

-

Column Chromatography: Silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) is a common method for separating isomers.

-

Characterization Data

| Analysis | Expected Results for this compound |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet) and a singlet for the triazole ring proton. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group and the two carbons of the triazole ring. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound (142.12 g/mol ). |

| Infrared (IR) | Characteristic absorption bands for the nitro group (NO₂) and the C-N and N-N bonds of the triazole ring. |

Signaling Pathways and Biological Applications

Currently, there is no specific information available in the reviewed literature regarding the signaling pathways or detailed biological applications of this compound. Derivatives of 4-nitro-1,2,3-triazole are noted for their use in various fields, including as radiosensitizing agents in medicine.[4] The parent compound, 4-nitro-2H-1,2,3-triazole, serves as a key intermediate in the development of energetic materials and pharmaceuticals due to its electron-deficient nature.[2][3] Further research is required to elucidate the specific biological activities and mechanisms of action for the 2-ethyl derivative.

Due to the lack of information on specific signaling pathways, a corresponding diagram cannot be generated at this time. Researchers are encouraged to perform biological screening and mechanistic studies to explore the potential of this compound.

References

Application Notes and Protocols: 2-Ethyl-4-nitro-2H-1,2,3-triazole in Energetic Materials

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-ethyl-4-nitro-2H-1,2,3-triazole is limited in publicly accessible literature. The following application notes and protocols are based on established principles of energetic materials chemistry and extrapolated data from the parent compound, 4-nitro-2H-1,2,3-triazole, and other related nitro-triazole derivatives. These guidelines are intended to serve as a starting point for research and development. All work with energetic materials should be conducted in appropriately equipped laboratories with strict adherence to safety protocols.

Introduction

Nitrogen-rich heterocyclic compounds are a cornerstone of modern energetic materials research, offering a favorable balance of high performance and reduced sensitivity compared to traditional explosives.[1] The 1,2,3-triazole ring, particularly when substituted with nitro groups, forms the basis of many stable and energetic molecules. This compound is a derivative of the well-studied 4-nitro-2H-1,2,3-triazole. The introduction of an ethyl group at the N2 position is expected to influence its physical and energetic properties, such as melting point, density, and solubility, which can be advantageous for specific applications in melt-cast formulations or as an energetic plasticizer. This document provides a comprehensive overview of the potential applications, synthesis, and characterization of this compound as an energetic material.

Potential Applications

Based on the properties of related nitro-triazole compounds, this compound is projected to have applications as:

-

A secondary explosive: It can be used in explosive formulations where moderate to high detonation performance and good thermal stability are required.

-

An energetic plasticizer: The ethyl group may lower the melting point and improve the processability of polymer-bonded explosives (PBXs).

-

A gas-generating component: In propellants and pyrotechnics, the high nitrogen content can contribute to the generation of a large volume of gas upon decomposition.

-

A precursor for other energetic materials: The triazole ring can be further functionalized to synthesize more complex energetic molecules.[1]

Quantitative Data

The following table summarizes the known energetic properties of relevant compounds for comparison. The properties for this compound are estimated based on theoretical calculations and trends observed in homologous series of energetic materials.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Detonation Velocity (km/s) | Impact Sensitivity (J) | Friction Sensitivity (N) | Decomposition Temp. (°C) |

| This compound (Estimated) | C₄H₆N₄O₂ | 142.12 | ~1.5 - 1.6 | ~7.5 - 8.0 | ~15 - 25 | > 200 | ~200 - 250 |

| 4-Nitro-2H-1,2,3-triazole | C₂H₂N₄O₂ | 114.06 | 1.83 | 8.84 | 24 | > 360 | 190 |

| TNT | C₇H₅N₃O₆ | 227.13 | 1.65 | 6.90 | 15 | 353 | 295 |

| RDX | C₃H₆N₆O₆ | 222.12 | 1.82 | 8.75 | 7.5 | 120 | 204 |

| HMX | C₄H₈N₈O₈ | 296.16 | 1.91 | 9.10 | 7.4 | 120 | 280 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 4-nitro-2H-1,2,3-triazole. This is a two-step process starting from the nitration of 2H-1,2,3-triazole.

Step 1: Synthesis of 4-Nitro-2H-1,2,3-triazole

This procedure is based on the direct nitration of 2H-1,2,3-triazole.[1]

-

Materials: 2H-1,2,3-triazole, concentrated nitric acid (98%), concentrated sulfuric acid (98%), ice, distilled water.

-

Procedure:

-

Prepare a nitrating mixture by slowly adding 20 mL of concentrated nitric acid to 40 mL of concentrated sulfuric acid in a flask cooled in an ice bath.

-

Slowly add 10 g of 2H-1,2,3-triazole to the nitrating mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice.

-

Collect the resulting precipitate by filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure 4-nitro-2H-1,2,3-triazole.

-

Step 2: Synthesis of this compound

This procedure is based on the alkylation of the sodium salt of 4-nitro-1,2,3-triazole.

-

Materials: 4-nitro-2H-1,2,3-triazole, sodium hydroxide, ethanol, ethyl bromide, diethyl ether.

-

Procedure:

-

Dissolve 5 g of 4-nitro-2H-1,2,3-triazole in 50 mL of ethanol.

-

Slowly add a solution of 1.75 g of sodium hydroxide in 10 mL of water.

-

Stir the mixture at room temperature for 30 minutes to form the sodium salt.

-

Add 5.2 g of ethyl bromide to the reaction mixture.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a mixture of water and diethyl ether.

-

Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent to obtain a mixture of N-ethylated isomers.

-

The desired this compound can be separated from the isomeric mixture by column chromatography on silica gel.

-

Characterization Protocols

Thermal Analysis (DSC/TGA)

-

Objective: To determine the melting point and decomposition temperature of the compound.

-

Instrumentation: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

-

Procedure:

-

Accurately weigh 1-2 mg of the sample into an aluminum pan.

-

Place the pan in the DSC/TGA instrument.

-

Heat the sample from room temperature to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow (DSC) and mass loss (TGA) as a function of temperature.[2]

-

Impact Sensitivity (BAM Fallhammer)

-

Objective: To determine the sensitivity of the material to impact.

-

Instrumentation: BAM Fallhammer apparatus.

-

Procedure:

-

A small amount of the sample (approx. 40 mm³) is placed on the lower anvil of the apparatus.[3]

-

A weight of known mass is dropped from a specified height onto a plunger in contact with the sample.

-

The test is repeated at different heights to determine the height at which there is a 50% probability of initiation (h₅₀).[4]

-

Friction Sensitivity (BAM Friction Tester)

-

Objective: To determine the sensitivity of the material to friction.

-

Instrumentation: BAM Friction Tester.[5]

-

Procedure:

-

A small amount of the sample is placed on a porcelain plate.[6][7]

-

A porcelain pin is placed on the sample and a specified load is applied.[6][7]

-

The plate is moved back and forth under the pin.[6]

-

The test is repeated with different loads to determine the lowest load at which an initiation (e.g., spark, flame, or audible report) occurs.[8]

-

Detonation Velocity Measurement

-

Objective: To measure the speed at which the detonation wave propagates through the material.

-

Method: Dautriche Method or electronic methods using ionization pins or optical fibers.[9][10][11]

-

Procedure (Dautriche Method):

-

A column of the explosive of a known length is prepared in a tube.[9]

-

Two holes are drilled at a set distance apart.

-

A length of detonation cord with a known detonation velocity is passed through the holes and the ends are placed on a lead plate.[9]

-

The explosive column is initiated at one end.

-

The detonation wave in the explosive initiates the detonation cord at two different points in time, causing two intersecting detonation waves in the cord that create a distinct mark on the lead plate.

-

The detonation velocity of the sample is calculated based on the known detonation velocity of the cord and the geometry of the setup.[9]

-

Visualizations

Caption: Proposed synthesis pathway for this compound.

Caption: General workflow for the characterization of a novel energetic material.

References

- 1. 4-Nitro-2H-1,2,3-triazole | 84406-63-3 | Benchchem [benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. mdpi.com [mdpi.com]

- 4. Insensitive High-Energy Density Materials Based on Azazole-Rich Rings: 1,2,4-Triazole N-Oxide Derivatives Containing Isomerized Nitro and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utec-corp.com [utec-corp.com]

- 6. osti.gov [osti.gov]

- 7. deltima.eu [deltima.eu]

- 8. smsenergetics.com [smsenergetics.com]

- 9. journal-atm.org [journal-atm.org]

- 10. Detonation Velocity Measurement with Chirped Fiber Bragg Grating - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

Application Notes and Protocols for 2-ethyl-4-nitro-2H-1,2,3-triazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2-ethyl-4-nitro-2H-1,2,3-triazole as a versatile precursor in organic synthesis. The protocols detailed herein are based on established chemical principles and data from analogous compounds, offering a foundational guide for its application in the development of novel molecular entities.

Introduction